![molecular formula C6H4N2OS B11919312 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the protection of the aldehyde group and subsequent substitution reactions to introduce the desired functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways to exert its effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
類似化合物との比較
Similar Compounds
- 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid
- Thieno[2,3-d]thiazole derivatives
- Pyrazolo[3,4-d]thiazoles
Uniqueness
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds .
特性
分子式 |
C6H4N2OS |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1-3,8H |
InChIキー |
YDVOIMVJTUPPNI-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC2=C1SC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


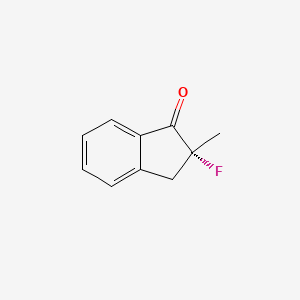
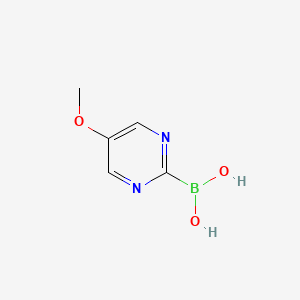


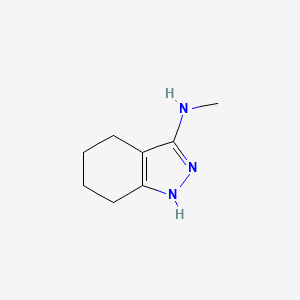
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
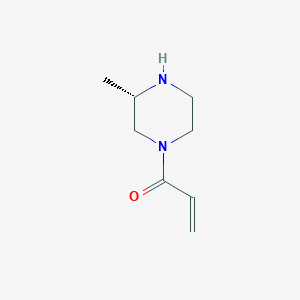

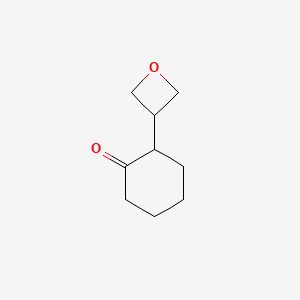
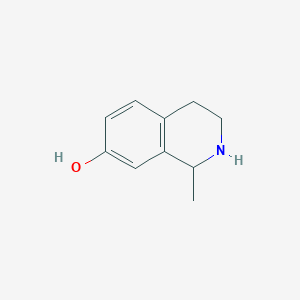
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
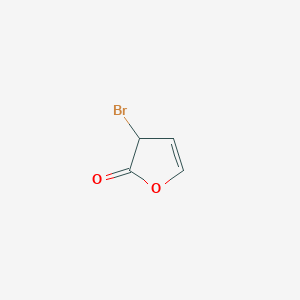
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

